N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]-1-[(3-fluorophenyl)methyl]indazole-3-carboxamide
Overview
Description
AB-FUBINACA 3-fluorobenzyl isomer is a synthetic cannabinoid that belongs to the indazole-based class of compounds. It is an isomer of AB-FUBINACA, differing by the position of the fluorine atom on the benzyl group. This compound is known for its potent binding affinity to the central cannabinoid receptor 1 (CB1), making it a subject of interest in both forensic and pharmaceutical research .
Preparation Methods
The synthesis of AB-FUBINACA 3-fluorobenzyl isomer involves several steps, starting with the preparation of the indazole core. The synthetic route typically includes:
Formation of the indazole core: This is achieved through cyclization reactions involving hydrazine and appropriate ketones or aldehydes.
Introduction of the carboxamide group: This step involves the reaction of the indazole core with an appropriate carboxylic acid derivative.
Attachment of the 3-fluorobenzyl group:
Industrial production methods may involve optimization of these steps to increase yield and purity, often using advanced techniques such as continuous flow chemistry and automated synthesis .
Chemical Reactions Analysis
AB-FUBINACA 3-fluorobenzyl isomer undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the benzyl group or the indazole core.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields .
Scientific Research Applications
AB-FUBINACA 3-fluorobenzyl isomer has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the identification and differentiation of synthetic cannabinoids.
Biology: The compound is studied for its interaction with cannabinoid receptors, providing insights into receptor binding and activation mechanisms.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in pain management and neuroprotection.
Mechanism of Action
The mechanism of action of AB-FUBINACA 3-fluorobenzyl isomer involves its binding to the central cannabinoid receptor 1 (CB1). This binding leads to the activation of the receptor, which in turn triggers a cascade of intracellular signaling pathways. These pathways include the inhibition of adenylate cyclase, modulation of ion channels, and activation of mitogen-activated protein kinases (MAPKs). The overall effect is the modulation of neurotransmitter release, resulting in the compound’s psychoactive and physiological effects .
Comparison with Similar Compounds
AB-FUBINACA 3-fluorobenzyl isomer is unique among its isomers due to the position of the fluorine atom on the benzyl group. Similar compounds include:
AB-FUBINACA: The parent compound with the fluorine atom at the four-position on the benzyl group.
AB-PINACA: Another synthetic cannabinoid with a similar indazole core but different substituents.
JWH-018: A synthetic cannabinoid with a naphthoylindole structure, differing significantly in its chemical structure but with similar receptor binding properties.
The uniqueness of AB-FUBINACA 3-fluorobenzyl isomer lies in its specific binding affinity and the distinct pharmacological profile resulting from the fluorine substitution pattern .
Properties
IUPAC Name |
N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]-1-[(3-fluorophenyl)methyl]indazole-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN4O2/c1-12(2)17(19(22)26)23-20(27)18-15-8-3-4-9-16(15)25(24-18)11-13-6-5-7-14(21)10-13/h3-10,12,17H,11H2,1-2H3,(H2,22,26)(H,23,27)/t17-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDYYWSOYXNOKBK-KRWDZBQOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N)NC(=O)C1=NN(C2=CC=CC=C21)CC3=CC(=CC=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N)NC(=O)C1=NN(C2=CC=CC=C21)CC3=CC(=CC=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101017714 | |
Record name | AB-FUBINACA 3-fluorobenzyl isomer | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101017714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1185282-19-2 | |
Record name | Ab-fubinaca 3-fluorobenzyl isomer | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1185282192 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | AB-FUBINACA 3-fluorobenzyl isomer | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101017714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | AB-FUBINACA 3-FLUOROBENZYL ISOMER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VX6CM75L92 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What makes AB-FUBINACA 3-fluorobenzyl isomer a potential therapeutic agent for Dravet Syndrome?
A: Dravet Syndrome (DS) is a severe form of epilepsy that is often resistant to conventional treatments. Research suggests that modulating the endocannabinoid system could hold therapeutic potential for DS patients []. A study utilizing a zebrafish model of DS screened a library of synthetic cannabinoids (SCs) for their ability to reduce seizures []. AB-FUBINACA 3-fluorobenzyl isomer, classified as an indole-based cannabinoid, demonstrated promising anti-seizure activity in both locomotion-based and electrographic assays []. This suggests that this specific SC could potentially influence the endocannabinoid system in a way that disrupts seizure activity in DS, warranting further investigation.
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